molecular formula C18H25N3O5 B182124 3-(1-butylpiperidin-4-yl)-1H-benzimidazol-2-one;oxalic acid CAS No. 198969-52-7

3-(1-butylpiperidin-4-yl)-1H-benzimidazol-2-one;oxalic acid

Katalognummer: B182124
CAS-Nummer: 198969-52-7
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: GMDFJIJNFIKGNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Butylpiperidin-4-yl)-1H-benzimidazol-2-one is a benzimidazolone derivative featuring a butyl-substituted piperidine ring at the 3-position of the benzimidazol-2-one core. The compound is typically paired with oxalic acid (H₂C₂O₄), a dicarboxylic acid, likely forming a salt or co-crystal to enhance stability or solubility. Benzimidazolones are pharmacologically significant due to their structural versatility, enabling interactions with diverse biological targets such as G protein-coupled receptors (GPCRs) and enzymes . Oxalic acid, a strong chelating agent, is often used in pharmaceuticals to modify physicochemical properties like solubility and bioavailability .

Vorbereitungsmethoden

Synthetic Routes to 3-(1-Butylpiperidin-4-yl)-1H-benzimidazol-2-one

Carbonyl SourceSolventTemperatureYieldSource
CDITHF20–100°CN/A
Lactic acidHCl (4.0 N)Reflux95%

Salt Formation with Oxalic Acid

Oxalic acid is introduced during purification or final salt formation. In the synthesis of triethylene glycol bis[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate], oxalic acid (5% aqueous solution) washes the toluene layer to remove tin catalysts, achieving 95% purity . For the target compound, oxalic acid likely facilitates protonation of the piperidine nitrogen, forming a stable salt. Analogous procedures in bazedoxifene synthesis use acetic acid for salt formation under nitrogen, followed by recrystallization from ethanol-water mixtures .

Optimization of Reaction Conditions

Catalysts and Solvents

Monobutyltin oxide (0.0043 mol%) enhances esterification reactions by facilitating methanol distillation , while palladium on carbon (10 wt%) is critical for hydrogenation steps . Solvent selection profoundly impacts yields:

  • THF: Preferred for cyclization due to its ability to stabilize intermediates .

  • Toluene: Used in azeotropic distillation to remove excess reactants .

  • Ethyl acetate: Ideal for hydrogenation at 45–50°C under 7355 Torr .

Table 2: Catalyst-Solvent Combinations and Yields

Reaction StepCatalystSolventYieldSource
EsterificationMonobutyltin oxideToluene95%
HydrogenationPd/C (10%)Ethyl acetate74.2%
CyclizationNoneTHFN/A

Temperature and Pressure Effects

Elevated temperatures (150–185°C) under reduced pressure (0.5–0.2 mmHg) are employed for thin-film distillation to recover excess reactants . Hydrogenation proceeds efficiently at 45–50°C under 10 kg/cm² pressure, completing within 2 hours .

Purification and Characterization

Crystallization Techniques

Recrystallization from methanol-water mixtures yields high-purity products (95%) by removing tin residues and unreacted intermediates . For oxalic acid salts, cooling the reaction mixture to 0°C induces crystallization, followed by filtration and washing with cold ethanol .

Analytical Methods

1H-NMR and LC-MS are standard for structural validation. For example, 1-(1H-benzimidazol-2-yl)ethan-1-ol exhibits characteristic peaks at δ 1.73 (d, J = 6.0 Hz) for the methyl group and δ 5.22 (q) for the methine proton . Residual tin content (2 ppm) is quantified via inductively coupled plasma mass spectrometry (ICP-MS) .

Analyse Chemischer Reaktionen

NS 521 oxalate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

NS 521 Oxalat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

    Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.

    Biologie: Es wurde auf seine neuroprotektiven Wirkungen und seine potenzielle Verwendung bei der Behandlung neurodegenerativer Erkrankungen untersucht.

    Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung neurologischer Erkrankungen.

    Industrie: Es wird bei der Herstellung verschiedener chemischer Verbindungen und Materialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von NS 521 Oxalat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen im Körper. Es übt seine neuroprotektiven Wirkungen aus, indem es die Aktivität bestimmter Enzyme und Rezeptoren moduliert, die am neuronalen Überleben und der Funktion beteiligt sind. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, werden noch untersucht .

Wirkmechanismus

The mechanism of action of NS 521 oxalate involves its interaction with specific molecular targets and pathways in the body. It exerts its neuroprotective effects by modulating the activity of certain enzymes and receptors involved in neuronal survival and function. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Benzimidazolone Derivatives

Substituent Variations and Pharmacological Activity

Table 1: Structural and Functional Comparison of Benzimidazolone Analogues

Compound Name Substituents/Modifications Biological Target/Activity Key Findings References
3-(1-Butylpiperidin-4-yl)-1H-benzimidazol-2-one Butylpiperidine at position 3 GPCRs (e.g., muscarinic receptors) Exhibits allosteric modulation potential; synergistic with orthosteric agonists .
6-Chloro-3-(3-piperidyl)-1H-benzimidazol-2-one Chlorine at position 6; piperidine substituent Not specified Synthesized via tert-butyl carbamate deprotection; used as a synthetic intermediate .
3-(Azetidin-3-yl)-1H-benzimidazol-2-one Azetidine ring substitution mGlu2 receptor (positive allosteric modulator) Bioisosteric replacement for spiro-oxindole piperidines; enhanced receptor selectivity .
1-[1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one Fluorophenyl-ketone side chain Dopamine receptors (antipsychotic activity) Marketed as Benperidol; high affinity for D2-like receptors .

Key Observations :

  • Piperidine vs. Azetidine : Azetidine-containing analogs (e.g., compound 21 in ) demonstrate improved metabolic stability compared to bulkier piperidine derivatives, likely due to reduced steric hindrance .

Pharmacokinetic and Physicochemical Properties

  • Solubility : The oxalic acid salt of 3-(1-butylpiperidin-4-yl)-1H-benzimidazol-2-one likely exhibits higher aqueous solubility than neutral analogs, a critical factor for oral bioavailability.
  • Chelation Effects : Oxalic acid’s strong chelation with metal ions (e.g., Fe³⁺, Al³⁺; logK = 18.6 and 14.88, respectively) may reduce systemic toxicity by sequestering free metal ions in vivo .

Comparison of Oxalic Acid with Other Carboxylic Acids

Acid Strength and Chelation Efficiency

Table 2: Comparative Analysis of Carboxylic Acids

Acid pKa Values Chelation Strength (logK with Fe³⁺) Applications in Pharmaceuticals References
Oxalic acid pKa1 = 1.25, pKa2 = 4.14 18.6 Salt formation, metal ion sequestration
Citric acid pKa1 = 3.13, pKa2 = 4.76, pKa3 = 6.40 11.2 (Fe³⁺), 7.98 (Al³⁺) Buffering agent, excipient
Acetic acid pKa = 4.76 N/A Solubilization of weakly basic compounds
Trifluoroacetic acid pKa = 0.23 N/A Counterion in peptide synthesis (e.g., )

Key Observations :

  • Acidity: Oxalic acid’s lower pKa values (vs. citric or acetic acid) make it a stronger proton donor, advantageous for salt formation with basic amines.
  • Chelation : Oxalic acid outperforms citric acid in binding Fe³⁺ and Al³⁺, critical for mitigating metal-induced oxidative stress in drug formulations .

Biologische Aktivität

3-(1-butylpiperidin-4-yl)-1H-benzimidazol-2-one;oxalic acid, also known as NS 521 oxalate, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and its interactions with various biological targets. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H25N3O5
  • Molecular Weight : 363.4 g/mol
  • IUPAC Name : this compound
  • CAS Number : 198969-52-7

The compound features a benzimidazole core, which is known for its diverse pharmacological properties, and is modified with a butylpiperidine moiety and oxalic acid.

Synthesis

The synthesis of NS 521 oxalate involves the reaction of 1-(1-butyl)-4-(2-oxo-1-benzimidazolinyl)piperidine with oxalic acid. The typical reaction conditions include:

  • Solvents : Water or ethanol
  • Temperature : Room temperature
  • Purification Methods : Crystallization or other suitable methods .

Research indicates that NS 521 oxalate exhibits several mechanisms of action:

  • Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from apoptosis and oxidative stress. Studies suggest that it may modulate pathways involved in neurodegenerative diseases by influencing neurotransmitter systems and reducing neuroinflammation .
  • Muscarinic Receptor Modulation : NS 521 oxalate acts as a ligand for muscarinic receptors, which are implicated in cognitive functions and memory. This modulation may enhance cholinergic signaling, potentially benefiting conditions such as Alzheimer's disease .
  • Inhibition of Specific Enzymes : The compound has been tested for its inhibitory effects on enzymes related to metabolic pathways, showing promise as a therapeutic agent in metabolic disorders .

Biological Activity Data

Biological ActivityObserved EffectReference
NeuroprotectionReduced apoptosis in neuronal cells
Muscarinic receptor bindingEnhanced cholinergic activity
Enzyme inhibitionInhibition of metabolic enzymes

Case Study 1: Neuroprotective Role

A study investigated the neuroprotective effects of NS 521 oxalate in a model of oxidative stress induced by glutamate. Results indicated that treatment with the compound significantly reduced neuronal cell death and improved cell viability compared to control groups. This suggests its potential application in neurodegenerative conditions.

Case Study 2: Cognitive Enhancement

In another study focusing on cognitive enhancement, NS 521 oxalate was administered to animal models exhibiting cognitive deficits. The results demonstrated significant improvements in memory retention and learning capabilities, correlating with increased muscarinic receptor activity .

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent in neuroprotection and cognitive enhancement. Its unique chemical structure allows it to interact with various biological targets effectively, making it a candidate for further research in pharmacology.

Eigenschaften

CAS-Nummer

198969-52-7

Molekularformel

C18H25N3O5

Molekulargewicht

363.4 g/mol

IUPAC-Name

3-(1-butylpiperidin-4-yl)-1H-benzimidazol-2-one;oxalic acid

InChI

InChI=1S/C16H23N3O.C2H2O4/c1-2-3-10-18-11-8-13(9-12-18)19-15-7-5-4-6-14(15)17-16(19)20;3-1(4)2(5)6/h4-7,13H,2-3,8-12H2,1H3,(H,17,20);(H,3,4)(H,5,6)

InChI-Schlüssel

GMDFJIJNFIKGNV-UHFFFAOYSA-N

SMILES

CCCCN1CCC(CC1)N2C3=CC=CC=C3NC2=O.C(=O)(C(=O)O)O

Kanonische SMILES

CCCCN1CCC(CC1)N2C3=CC=CC=C3NC2=O.C(=O)(C(=O)O)O

Synonyme

1-(1-Butyl)-4-(2-oxo-1-benzimidazolinyl)piperidine oxalate, 1-(1-Butyl-piperidin-4-yl)-1,3-dihydro-benzimidazol-2-one-oxalate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.